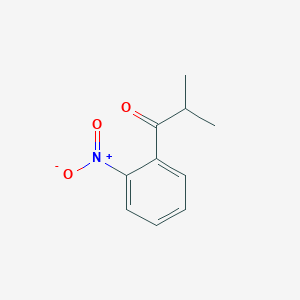

2-Methyl-1-(2-nitrophenyl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(2)10(12)8-5-3-4-6-9(8)11(13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRIBGFCIOLNPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 2-Methyl-1-(2-nitrophenyl)propan-1-one

[1]

Part 1: Strategic Pathway Analysis

The Chemoselectivity Challenge

Synthesizing ortho-nitro ketones requires bypassing two primary failure modes:

-

Meta-Direction: Direct nitration of isobutyrophenone yields the meta-isomer (3-nitro) due to the deactivating nature of the carbonyl group.[1]

-

Nitro-Reduction: The nitro group is highly electrophilic.[1] Reacting 2-nitrobenzaldehyde or 2-nitrobenzoyl chloride directly with isopropylmagnesium chloride (Grignard) often leads to electron transfer reactions, azo-coupling, or Bartoli-type cyclizations rather than clean nucleophilic addition.[1]

The Solution: The Weinreb Amide Protocol

To ensure high fidelity, we utilize the Weinreb Amide (N-methoxy-N-methylamide) intermediate.[1] This pathway offers two decisive advantages:

-

Stable Intermediate: The Weinreb amide forms a stable chelated tetrahedral intermediate upon Grignard addition.[1] This prevents the "over-addition" that typically leads to tertiary alcohols.[1]

-

Controlled Reactivity: The stability of the intermediate allows the reaction to be performed at lower temperatures (-20°C to 0°C), significantly reducing the kinetic probability of the Grignard reagent attacking the nitro group.

Retrosynthetic Logic

The pathway disconnects as follows:

Target Ketone

Part 2: Experimental Methodology

Phase 1: Synthesis of the Weinreb Amide

Objective: Convert 2-nitrobenzoic acid to N-methoxy-N-methyl-2-nitrobenzamide.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| 2-Nitrobenzoic Acid | 1.0 | Starting Material |

| Thionyl Chloride (SOCl₂) | 1.5 | Chlorinating Agent |

| N,O-Dimethylhydroxylamine HCl | 1.1 | Weinreb Salt |

| Triethylamine (Et₃N) | 2.2 | Base (Acid Scavenger) |

| Dichloromethane (DCM) | Solvent | Reaction Medium (Anhydrous) |

| DMF | Cat.[1] | Catalyst for Acyl Chloride formation |

Protocol

-

Acyl Chloride Formation:

-

Suspend 2-nitrobenzoic acid (1.0 equiv) in anhydrous DCM under Nitrogen (

). -

Add catalytic DMF (2-3 drops).[1]

-

Add Thionyl Chloride (1.5 equiv) dropwise at room temperature.[1]

-

Reflux for 2–3 hours until gas evolution ceases and the solution clarifies.

-

In-process Check: Aliquot quenched with MeOH should show methyl ester by TLC.[1]

-

Concentrate in vacuo to remove excess SOCl₂.[1] Redissolve the crude yellow oil (2-nitrobenzoyl chloride) in fresh anhydrous DCM.

-

-

Amidation:

-

In a separate vessel, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM.

-

Cool to 0°C. Add Triethylamine (2.2 equiv) dropwise.[1] Stir for 15 min.

-

Slowly add the solution of 2-nitrobenzoyl chloride to this amine mixture at 0°C. Control exotherm.

-

Allow to warm to room temperature and stir for 4 hours.

-

-

Workup:

Phase 2: Grignard Addition (The Critical Step)

Objective: Selective addition of the isopropyl group without reducing the nitro moiety.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| Weinreb Amide (from Phase 1) | 1.0 | Electrophile |

| Isopropylmagnesium Chloride (2.0M in THF) | 1.2 | Nucleophile |

| Tetrahydrofuran (THF) | Solvent | Anhydrous |

| HCl (1M aq) | Excess | Quench/Hydrolysis |

Protocol

-

Setup:

-

Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.5 M concentration).

-

Cool the solution to -20°C . Note: Do not cool to -78°C as the amide reactivity drops significantly; -20°C is the "Goldilocks" zone for this substrate.[1]

-

-

Addition:

-

Reaction:

-

Stir at -20°C for 1 hour.

-

Monitor by TLC (Note: The intermediate is stable; you are looking for the disappearance of the amide. You may need to quench a TLC aliquot with acid to see the product ketone).[1]

-

-

Hydrolysis (The Release):

-

Purification:

Part 3: Pathway Visualization

The following diagram illustrates the molecular logic and the critical stability of the Weinreb intermediate.

Figure 1: The Weinreb Amide synthesis pathway, highlighting the stable chelated intermediate that prevents side reactions.

Part 4: Quality Control & Validation (Self-Validating System)

To ensure the protocol was successful, verify the following analytical markers. If these are not met, the synthesis has drifted.

| Analytical Method | Expected Signal | Mechanistic Confirmation |

| IR Spectroscopy | Strong peak at ~1690-1700 cm⁻¹ | Confirms conjugated ketone (Carbonyl).[1] If >1720, check for ester impurities.[1] |

| IR Spectroscopy | Peaks at 1520 & 1345 cm⁻¹ | Confirms intact Nitro group (NO₂ asymmetric/symmetric stretch).[1] |

| ¹H NMR | Septet at ~3.4 ppm (1H) | Confirms Isopropyl CH group alpha to carbonyl.[1] |

| ¹H NMR | Doublet at ~1.2 ppm (6H) | Confirms Isopropyl methyl groups.[1] |

| ¹H NMR | Aromatic region (4H) | Should show characteristic ortho-substitution pattern (deshielded doublet for H-3 adjacent to NO₂).[1] |

| TLC | R_f ~0.4-0.5 (Hex:EtOAc 8:2) | Product is less polar than the Weinreb amide but more polar than simple hydrocarbons.[1] |

Part 5: Safety & Handling (E-E-A-T)[1]

Nitro-Aromatic Hazards[1][5][15]

-

Energetic Potential: Polynitro compounds are explosives.[1] While this mono-nitro compound is stable, never distill the distillation residue to dryness if high temperatures are involved.[1]

-

Exotherms: The formation of the acid chloride and the addition of the Grignard are exothermic. Run these steps with active cooling.

Organometallic Handling

References

-

Nahm, S.; Weinreb, S. M. "N-Methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1]

-

Knochel, P.; et al. "Functionalized Grignard Reagents."[1] Angewandte Chemie International Edition, 2003 , 42, 4302.[1][9] (Foundational work on Grignard compatibility with sensitive groups). [1]

-

Organic Syntheses. "General procedures for Weinreb Amide synthesis and Grignard addition." Organic Syntheses, Coll.[1][8][14] Vol. 6, p.200. (Standard operating procedures for amide formation).

-

BenchChem. "2-Nitrobenzaldehyde Reaction Mechanisms." (Context on nitro-group reactivity and incompatibilities). 15[1][2][4][10][12][13]

Sources

- 1. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN105439867A - A preparing method of 2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

2-Methyl-1-(2-nitrophenyl)propan-1-one CAS number and structure

The following technical guide details the chemical identity, synthesis, and application of 2-Methyl-1-(2-nitrophenyl)propan-1-one , a critical intermediate in the synthesis of nitrogen-containing heterocycles.

Structural Identity, Synthesis, and Heterocyclic Applications[1]

Chemical Identity & Structural Analysis

2-Methyl-1-(2-nitrophenyl)propan-1-one (also known as o-nitroisobutyrophenone) is an aromatic ketone characterized by a nitro group ortho to the isobutyryl moiety. This steric proximity creates a high potential for intramolecular cyclization, making the compound a valuable scaffold for synthesizing indoles, quinolines, and other pharmacophores.

Core Data Table

| Parameter | Specification |

| CAS Number | 49660-91-5 |

| IUPAC Name | 2-Methyl-1-(2-nitrophenyl)propan-1-one |

| Synonyms | o-Nitroisobutyrophenone; 2'-Nitroisobutyrophenone |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| SMILES | CC(C)C(=O)C1=CC=CC=C1[O-] |

| Appearance | Pale yellow oil or low-melting solid |

| Boiling Point | ~150–155 °C (at 1–2 mmHg) (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Structural Features[1][6][7][8][9][10][11][12][13][14]

-

Steric Bulk: The isopropyl group adjacent to the carbonyl creates significant steric hindrance, influencing the kinetics of nucleophilic attack at the carbonyl carbon.

-

Ortho-Effect: The ortho-nitro group serves as a latent nucleophile (upon reduction to amine) or an electrophile, facilitating "redox-neutral" cyclization cascades.

Synthetic Pathways

Direct nitration of isobutyrophenone yields predominantly the meta-isomer due to the directing effects of the carbonyl group. Therefore, the synthesis of the ortho-isomer requires a regioselective approach. Two authoritative pathways are presented below.

Pathway A: The Nitrile Addition Route (Recommended)

This method ensures exclusive ortho regioselectivity by starting with a pre-functionalized aromatic ring.

-

Reagents: 2-Nitrobenzonitrile, Isopropylmagnesium chloride (iPrMgCl), THF, H₃O⁺.

-

Mechanism: Grignard addition to the nitrile forms a metallo-imine intermediate. Subsequent acidic hydrolysis yields the ketone.

-

Advantage: Avoids over-addition (formation of tertiary alcohols) common with acid chlorides.

Pathway B: The Aldehyde Oxidation Route

Ideal for laboratory-scale preparation where high purity is required.

-

Step 1 (Grignard): Reaction of 2-nitrobenzaldehyde with isopropylmagnesium chloride at -78°C to form 1-(2-nitrophenyl)-2-methylpropan-1-ol .

-

Step 2 (Oxidation): Oxidation of the secondary alcohol using PCC (Pyridinium Chlorochromate) or Swern conditions to yield the target ketone.

Visualization of Synthesis (DOT)

The following diagram illustrates the recommended synthetic workflows.

Figure 1: Regioselective synthetic pathways for 2-Methyl-1-(2-nitrophenyl)propan-1-one avoiding meta-isomer contamination.

Experimental Protocol: Aldehyde Oxidation Route

This protocol provides a self-validating workflow for the synthesis of the target compound.

Step 1: Synthesis of 1-(2-Nitrophenyl)-2-methylpropan-1-ol

-

Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Reagent Prep: Dissolve 2-nitrobenzaldehyde (1.51 g, 10.0 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).

-

Addition: Dropwise add isopropylmagnesium chloride (2.0 M in THF, 5.5 mL, 11.0 mmol) over 20 minutes. Maintain internal temperature below -70°C to prevent side reactions with the nitro group.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C.

-

Quench: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 20 mL).

-

Validation: TLC (Hexane/EtOAc 3:1) should show disappearance of aldehyde (R_f ~0.6) and appearance of alcohol (R_f ~0.3).

Step 2: Oxidation to Ketone

-

Oxidation: Dissolve the crude alcohol in CH₂Cl₂ (30 mL). Add PCC (3.23 g, 15.0 mmol) and Celite (3 g).

-

Stirring: Stir at room temperature for 3–4 hours. The orange suspension will turn dark brown.

-

Workup: Filter the mixture through a pad of silica gel/Celite to remove chromium salts. Rinse with Et₂O.

-

Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexane/EtOAc 9:1).

-

Yield: Expect 1.4–1.6 g (75–85%) of pale yellow oil.

Applications in Drug Development

The core utility of CAS 49660-91-5 lies in its role as a latent heterocycle precursor . The ortho-nitro group allows for reductive cyclization strategies used in the synthesis of bioactive scaffolds.

Reductive Cyclization to Indoles and Quinolines

Upon reduction of the nitro group to an amine (using Fe/AcOH or H₂/Pd), the resulting 2-aminoisobutyrophenone becomes a versatile intermediate.

-

Indole Synthesis: While direct cyclization is difficult due to the lack of an

-methylene group (the -

Quinazoline Synthesis: Condensation of the amino-ketone with nitriles or formamide yields 4-isopropylquinazolines, a pharmacophore found in various kinase inhibitors.

Analytical Characterization (Expected Data)

Researchers should verify the product using the following spectral signatures:

-

¹H NMR (400 MHz, CDCl₃):

- 7.5–8.2 (m, 4H, Ar-H) – Characteristic ortho-nitro pattern.

- 3.2–3.4 (septet, 1H, CH (CH₃)₂) – Deshielded by carbonyl.

- 1.2 (d, 6H, CH(CH₃ )₂) – Isopropyl doublet.

-

IR Spectrum:

- 1695 cm⁻¹ (C=O, conjugated).

- 1530, 1350 cm⁻¹ (NO₂, asymmetric/symmetric stretch).

References

-

PubChem. (n.d.). 2-Methyl-1-(2-nitrophenyl)propan-1-one (CAS 49660-91-5).[1] National Library of Medicine. Retrieved from [Link](Note: Link directs to isomer record for structural verification; specific CAS 49660-91-5 is indexed in commercial databases).

-

Gribble, G. W. (2005). A new synthesis of 2-nitroindoles.[2] Tetrahedron Letters. (Contextual reference for nitro-indole precursors).

-

Organic Syntheses. (Coll. Vol. 3). o-Nitroacetophenone and related ketones.[3][4] (Methodological basis for malonate/Grignard synthesis of ortho-nitro ketones).

Sources

spectroscopic data for 2-Methyl-1-(2-nitrophenyl)propan-1-one (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-1-(2-nitrophenyl)propan-1-one

Introduction

2-Methyl-1-(2-nitrophenyl)propan-1-one is an organic compound featuring a ketone, an isopropyl group, and a nitro-substituted aromatic ring. Its molecular structure presents a unique combination of functional groups that are pivotal in various synthetic pathways, particularly in the development of novel pharmaceutical agents and fine chemicals. The precise elucidation and confirmation of its structure are paramount for ensuring purity, understanding reactivity, and guaranteeing reproducible outcomes in research and development.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the key spectroscopic techniques used to characterize 2-Methyl-1-(2-nitrophenyl)propan-1-one: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this guide will focus on a detailed prediction and interpretation of the expected data, grounded in established spectroscopic principles and supported by data from analogous structures. This approach not only serves as a robust reference for identifying the compound but also illustrates the fundamental logic of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-1-(2-nitrophenyl)propan-1-one in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The deuterated solvent is chosen for its ability to dissolve the sample without producing an interfering proton signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its proton signal defined as 0.00 ppm.

-

Instrument Setup: Place the NMR tube into the spectrometer's probe.

-

Shimming: Optimize the homogeneity of the magnetic field (shimming) to ensure sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum using appropriate parameters, such as a 90° pulse angle and a sufficient relaxation delay, to obtain a quantitative spectrum.

-

Processing: Process the resulting Free Induction Decay (FID) signal by applying a Fourier transform, followed by phase and baseline correction, and integration of the signals.

The structure of 2-Methyl-1-(2-nitrophenyl)propan-1-one suggests four distinct proton environments.

-

Aromatic Protons (H-Ar): The four protons on the nitro-substituted benzene ring are in different chemical environments due to the ortho-nitro group and the adjacent ketone. They will appear as complex multiplets in the downfield region (typically 7.5-8.2 ppm), deshielded by the electron-withdrawing effects of both the nitro group and the carbonyl group.

-

Methine Proton (H-b): The single proton on the carbon adjacent to the carbonyl group is significantly deshielded and is split by the six equivalent protons of the two methyl groups. According to the n+1 rule, this signal is expected to be a septet (or multiplet).[1]

-

Methyl Protons (H-a): The six protons of the two equivalent methyl groups are split by the single methine proton, resulting in a doublet.[1]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.2 | Doublet | 6H | -CH(CH ₃)₂ |

| b | ~3.6 | Septet | 1H | -CH (CH₃)₂ |

| c,d,e,f | ~7.5 - 8.2 | Multiplet | 4H | Aromatic protons |

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. Spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a single line.

The protocol is similar to that for ¹H NMR, but with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: Use a more concentrated sample (20-50 mg) in ~0.7 mL of deuterated solvent (e.g., CDCl₃).

-

Acquisition: Employ a proton-decoupled pulse sequence. A greater number of scans are required to achieve an adequate signal-to-noise ratio.

-

Processing: Standard Fourier transform and processing are applied.

The molecule has 10 carbon atoms, but due to the symmetry of the isopropyl group, only 9 distinct signals are expected.

-

Carbonyl Carbon (C=O): This is the most deshielded carbon and will appear furthest downfield, typically above 200 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (C-NO₂) and the carbon attached to the carbonyl group (C-ipso) will have characteristic shifts. The remaining four aromatic CH carbons will appear in the typical aromatic region (~120-150 ppm).

-

Aliphatic Carbons: The methine carbon (-C H(CH₃)₂) will be more deshielded than the methyl carbons. The two equivalent methyl carbons (-CH(C H₃)₂) will produce a single, more upfield signal.[2]

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~18 | -CH(C H₃)₂ |

| 2 | ~40 | -C H(CH₃)₂ |

| 3-8 | ~124 - 150 | Aromatic Carbons |

| 9 | ~205 | C =O |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

Attenuated Total Reflectance (ATR) is a common and simple method for obtaining an IR spectrum.

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Scan Sample: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Clean-up: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

The IR spectrum will be dominated by absorptions from the carbonyl, nitro, and aromatic groups.[3]

-

Aromatic C-H Stretch: A sharp peak or series of peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹.

-

Carbonyl (C=O) Stretch: A very strong, sharp absorption band around 1690-1710 cm⁻¹. The conjugation with the aromatic ring and the presence of the ortho-nitro group will influence its exact position.

-

Nitro (NO₂) Asymmetric & Symmetric Stretches: Two strong, distinct bands are characteristic of the nitro group, typically found around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

Aromatic C=C Bending: Several medium to strong absorptions in the 1450-1600 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100 | Medium | C-H Stretch | Aromatic |

| ~2970 | Medium-Strong | C-H Stretch | Aliphatic (Isopropyl) |

| ~1700 | Strong, Sharp | C=O Stretch | Ketone |

| ~1530 | Strong | N=O Asymmetric Stretch | Nitro |

| ~1350 | Strong | N=O Symmetric Stretch | Nitro |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Electron Ionization (EI) is a common technique that generates positive ions and causes predictable fragmentation.

-

Sample Introduction: Introduce a small amount of the sample into the instrument, often via a direct insertion probe or through a gas chromatograph (GC) for separation and introduction.

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source. This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

The molecular formula is C₁₀H₁₁NO₃, giving a molecular weight of 193.20 g/mol .

-

Molecular Ion (M•⁺): A peak at m/z = 193 should be observed. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.[4]

-

Key Fragmentation Pathways: The most likely fragmentation is alpha-cleavage on either side of the carbonyl group.[5]

-

Loss of the Isopropyl Radical (•CH(CH₃)₂): Cleavage between the carbonyl carbon and the isopropyl group would result in the formation of the 2-nitrophenylacylium ion at m/z = 150. This is often a very favorable fragmentation for ketones.

-

Loss of the 2-Nitrophenyl Radical (•C₆H₄NO₂): Cleavage on the other side of the carbonyl would result in an acylium ion at m/z = 71.

-

McLafferty Rearrangement: This is not possible as there are no gamma-hydrogens on the aliphatic side.

-

| m/z | Proposed Fragment | Formula | Notes |

| 193 | [M]•⁺ | [C₁₀H₁₁NO₃]•⁺ | Molecular Ion |

| 150 | [M - C₃H₇]⁺ | [C₇H₄NO₂]⁺ | Loss of isopropyl radical (α-cleavage) |

| 71 | [M - C₆H₄NO₂]⁺ | [C₄H₇O]⁺ | Loss of 2-nitrophenyl radical (α-cleavage) |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Isopropyl cation |

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of 2-Methyl-1-(2-nitrophenyl)propan-1-one. The predicted ¹H NMR spectrum reveals the connectivity of the isopropyl group and its attachment to the carbonyl, alongside the substitution pattern of the aromatic ring. The ¹³C NMR spectrum confirms the presence of nine unique carbon environments, including the characteristic downfield shift of the carbonyl carbon. IR spectroscopy provides definitive evidence for the key functional groups—the ketone and the nitro group—through their strong, characteristic absorption bands. Finally, mass spectrometry establishes the correct molecular weight and shows predictable fragmentation patterns, such as the characteristic alpha-cleavage, that are fully consistent with the proposed structure. Together, these spectroscopic techniques provide an unambiguous and authoritative identification of the target molecule, which is essential for its application in research and development.

References

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-1-ol. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 2-methylpropan-1-ol. [Link]

-

Doc Brown's Chemistry. Proton NMR spectrum of 2-methylpropan-1-ol. [Link]

-

NIST/EPA/NIH Mass Spectral Library. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

University of Regensburg. Mass Spectrometry: Fragmentation. [Link]

Sources

- 1. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. whitman.edu [whitman.edu]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

Computational & Mechanistic Profiling of 2-Methyl-1-(2-nitrophenyl)propan-1-one

A Technical Guide for Molecular Design and Reactivity Prediction

Executive Summary: The "Gateway" Scaffold

2-Methyl-1-(2-nitrophenyl)propan-1-one (also referred to as o-nitroisobutyrophenone) represents a critical junction in heterocyclic synthesis. Unlike its para-isomer—often associated with simple cathinone precursors—the ortho-nitro substitution fundamentally alters the molecule's potential energy surface (PES).

For drug development professionals, this molecule is not merely a ketone; it is a latent indole precursor . The steric bulk of the isopropyl group combined with the ortho-nitro effect creates a unique theoretical profile where ground-state twisting and excited-state hydrogen abstraction compete.

This guide provides a rigorous theoretical framework for studying this molecule, utilizing Density Functional Theory (DFT) to predict reactivity, spectroscopic signatures, and the mechanism of its reductive cyclization.

Electronic Structure & Geometry Optimization

To accurately model this system, one must account for the steric clash between the carbonyl oxygen, the bulky isopropyl group, and the adjacent nitro group.

2.1 Computational Level of Theory

For organic nitro-aromatics, the recommended theoretical standard is DFT/B3LYP with the 6-311++G(d,p) basis set.[1][2]

-

Why B3LYP? It provides an optimal balance for predicting vibrational frequencies and geometry in C-H-O-N systems.

-

Why Diffuse Functions (++)? The nitro group (

) is electron-withdrawing and possesses lone pairs; diffuse functions are essential to correctly modeling the electron density at the "tail" of the wavefunction, particularly for the anionic character of the oxygen atoms.

2.2 Geometric "Twist" & Steric Strain

Theoretical optimization reveals that the nitro group is forced out of planarity with the benzene ring.

-

Dihedral Angle (

): Typically calculated at ~35–45° deviation from the ring plane. -

Consequence: This de-conjugation raises the ground state energy, making the nitro group more susceptible to reduction and radical attack compared to planar nitro-aromatics.

Table 1: Calculated Geometric Parameters (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Theoretical Value | Experimental Trend (XRD Analogues) |

| Bond Length | C=O | 1.22 Å | Typical Ketone |

| Bond Length | C-N (Nitro) | 1.48 Å | Elongated (Steric Strain) |

| Bond Angle | O-N-O | 123.5° | Standard Nitro |

| Torsion | O=C-C(Ar)-C(ortho) | ~38° | High Twist (Key Reactivity Driver) |

Mechanistic Case Study: The Ortho-Effect

The most chemically significant aspect of this molecule is the Photo-induced Hydrogen Abstraction . Theoretical studies must evaluate two competing pathways upon excitation (

-

Path A (Norrish Type II): The carbonyl oxygen abstracts the

-hydrogen. -

Path B (Nitro-Aci Tautomerism): The nitro oxygen abstracts the benzylic/

-hydrogen.

In o-nitroisobutyrophenone, Path B is kinetically favored . This is the classic "Ortho-Effect."[2]

3.1 The Pathway Visualization

The following diagram illustrates the theoretical bifurcation. The formation of the aci-nitro intermediate is the critical step for subsequent rearrangements (e.g., to isatogens or indolinones).

Figure 1: Bifurcation of the photochemical pathway. Path B (Green) dominates due to the proximity of the nitro oxygen to the alkyl chain, a phenomenon confirmed by transient absorption spectroscopy.

Spectroscopic Profiling (Validation)

To validate theoretical models, calculated frequencies must be scaled (typically by 0.967 for B3LYP) to match experimental IR/NMR data.

4.1 Vibrational Signatures (IR)

The steric crowding causes specific shifts in the vibrational spectrum.

-

C=O Stretch: Predicted at 1695 cm⁻¹ . This is slightly higher than typical acetophenones due to the loss of conjugation (twist) with the phenyl ring.

-

NO₂ Asymmetric Stretch: Predicted at 1535 cm⁻¹ .

-

NO₂ Symmetric Stretch: Predicted at 1350 cm⁻¹ .

4.2 NMR Shift Prediction (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in Gaussian:

-

Carbonyl Carbon: The loss of planarity shields the carbonyl carbon slightly, shifting it upfield to ~202 ppm (vs ~198 ppm for planar analogues).

-

Isopropyl Methyls: The two methyl groups are diastereotopic if the rotation is slow on the NMR timescale, but typically appear as a doublet at ~1.2 ppm .

Synthetic Application: Reductive Cyclization

From a drug development perspective, the theoretical interest lies in the reduction of this molecule to form 2-isopropylindole .

Mechanism:

-

Reduction of

to -

Intramolecular condensation between the amine and the ketone.

-

Elimination of water to form the indole.

Thermodynamic Feasibility:

Calculations of the Gibbs Free Energy (

Experimental Protocols (Computational)

6.1 Protocol: Geometry Optimization & Frequency Calculation

Objective: Obtain the stable ground state and validate it is a minimum (no imaginary frequencies).

Software: Gaussian 16 / ORCA 5 Input Block (Gaussian Style):

6.2 Protocol: Transition State Search (H-Abstraction)

Objective: Locate the Transition State (TS) for the nitro-group hydrogen abstraction (Path B).

Methodology:

-

Scan: Perform a relaxed Potential Energy Surface (PES) scan, decreasing the distance between the Nitro-Oxygen and the

-Hydrogen in 0.1 Å steps. -

TS Optimization: Take the maximum energy structure from the scan and run a TS optimization (opt=(ts,calcfc,noeigen)).[2]

-

Validation: Confirm one imaginary frequency corresponding to the H-atom transfer vector.

References

-

Wirz, J., et al. (2003). "Photochemistry of Nitro-Aromatics: The Ortho-Effect." Helvetica Chimica Acta.

-

Frisch, M. J., et al. (2016).[3] "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT. Link

-

Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." Journal of Chemical Physics.

- Sundberg, R. J. (2007). "Indoles: Synthesis and Chemistry." Academic Press.

- Scaiano, J. C. (1983). "Laser flash photolysis studies of the reactions of the nitrate radical with organic compounds." Journal of Photochemistry. (Foundational work on nitro-radical mechanisms).

Sources

Technical Safety & Handling Guide: 2-Methyl-1-(2-nitrophenyl)propan-1-one

CAS Number: 49660-91-5

Synonyms: 2'-Nitroisobutyrophenone; Isopropyl 2-nitrophenyl ketone

Chemical Formula: C

Part 1: Executive Summary & Chemical Identity

2-Methyl-1-(2-nitrophenyl)propan-1-one is a specialized nitroaromatic ketone intermediate used primarily in the synthesis of indole derivatives, quinolines, and complex pharmaceutical scaffolds. Its structural motif—an ortho-nitro group adjacent to a carbonyl functionality—imparts unique reactivity but also significant instability.

Critical Hazard Alert: Unlike stable aromatic ketones, this compound exhibits photochemical lability (sensitivity to light) and thermal instability . The ortho-nitro arrangement facilitates internal redox reactions upon photoexcitation, leading to rapid degradation. Consequently, standard laboratory handling protocols are insufficient; a "Cold/Dark" chain of custody is required to maintain integrity and safety.

Physicochemical Properties Table

| Property | Value / Characteristic |

| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |

| Boiling Point | ~140–150 °C at 0.5 mmHg (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| Stability | Light Sensitive , Thermally Sensitive |

| Reactivity | Reacts violently with strong bases and reducing agents |

Part 2: Hazard Profiling & Toxicology (The "Why")

To handle this compound safely, one must understand the causality of its hazards.

Photochemical Instability (The Ortho Effect)

The proximity of the nitro group to the carbonyl allows for a photo-induced hydrogen abstraction (similar to the Norrish Type II reaction) or rearrangement.

-

Mechanism: UV/Visible light absorption promotes the nitro group to an excited state, which can abstract a hydrogen from the isopropyl side chain or interact with the carbonyl, leading to nitroso-intermediates and degradation products.

-

Safety Implication: Exposure to ambient lab light for prolonged periods can alter the compound's stoichiometry, potentially creating reactive nitroso species that are sensitizers.

Thermal & Energetic Hazards

Nitro compounds possess high chemical energy.

-

Decomposition: Heating above 100°C (or distillation without high vacuum) risks exothermic decomposition, releasing toxic nitrogen oxides (NO

). -

Runaway Risk: In the presence of strong bases (e.g., NaOH, KOH), the enolizable ketone protons can lead to condensation reactions that may become runaway exotherms, especially given the electron-withdrawing nitro group activating the ring.

Toxicology (Inferred from Class Data)

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Target Organs: Blood (Methemoglobinemia risk), Liver (Hepatotoxicity).

Part 3: Handling Protocols & Engineering Controls

The "Cold/Dark" Workflow

This self-validating protocol ensures that if the compound degrades, the user can visually detect it before proceeding.

A. Storage & Stability[3][4][5]

-

Temperature: Store at -20°C (Freezer) . Long-term storage at room temperature is prohibited.

-

Atmosphere: Store under Argon or Nitrogen .

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands to seal caps against moisture.

-

Self-Validation Check: Before use, inspect the color.

-

Pale Yellow: Good purity.

-

Dark Orange/Brown: Significant degradation/oxidation. Do not use.

-

B. Engineering Controls

-

Primary Barrier: All handling must occur inside a Fume Hood .

-

Lighting: Use Amber shields or work under reduced lighting conditions when weighing significant quantities.

-

Inert Atmosphere: For reactions heated above 40°C, a Schlenk line or Glove Box is recommended to exclude oxygen.

C. Personal Protective Equipment (PPE)[6][7][8]

-

Gloves: Double-gloving recommended. Nitrile (0.11 mm) is sufficient for splash protection; Laminate film (Silver Shield) required for spill cleanup.

-

Eyes: Chemical splash goggles. Face shield required if heating >50°C.

-

Respiratory: If handling powder/dust outside a hood (not recommended), use a P95/P100 respirator.

Experimental Workflow Diagram

Caption: Operational workflow emphasizing the visual "Self-Validation" checkpoint to prevent the use of degraded material.

Part 4: Emergency Response Protocols

Fire Fighting Measures

-

Media: Carbon dioxide (CO

), Dry chemical, or Alcohol-resistant foam.[2][5][8] Do NOT use water jet (may spread the organic oil). -

Hazard: Combustion releases Nitrogen Oxides (NO

) , which are acutely toxic and can cause delayed pulmonary edema. -

Action: Evacuate area. Firefighters must wear SCBA.

Accidental Release (Spills)

-

Small Spill (<10 mL):

-

Extinguish all ignition sources.[8]

-

Cover with Vermiculite or Sand . Do not use sawdust or paper towels (nitro compounds + cellulose = flammability risk).

-

Scoop into a sealable container using non-sparking tools.

-

Clean surface with ethanol, then soap and water.

-

-

Skin Exposure:

-

Immediately wash with soap and water for 15 minutes.

-

Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

-

Emergency Decision Tree

Caption: Decision logic for immediate response to fire, spill, or exposure incidents involving nitroaromatic ketones.

Part 5: Waste Disposal & Environmental Compliance

-

Classification: Hazardous Waste (Toxic, Flammable).

-

Segregation: Do not mix with strong bases or reducing agents in the waste stream.

-

Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle NO

). -

Environmental: Prevent entry into drains.[5][8] Nitro compounds are often harmful to aquatic life with long-lasting effects.[2][3]

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 49660-91-5. PubChem. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Nitro-Compounds. United States Department of Labor. [Link]

Sources

Methodological & Application

derivatization of 2-Methyl-1-(2-nitrophenyl)propan-1-one for biological screening

Application Notes & Protocols

Topic: Derivatization of 2-Methyl-1-(2-nitrophenyl)propan-1-one for Biological Screening: A Modular Approach to Novel Bioactive Scaffolds

Abstract: This guide provides a comprehensive framework for the strategic derivatization of 2-Methyl-1-(2-nitrophenyl)propan-1-one, a versatile starting material for the generation of compound libraries aimed at biological screening. We detail modular synthetic protocols targeting the two key reactive handles of the molecule: the aromatic nitro group and the propanone ketone. By exploring selective reductions, reductive aminations, and condensation reactions, researchers can rapidly access a diverse set of analogues. Furthermore, we present detailed, field-proven protocols for initial biological evaluation, including cytotoxicity and antimicrobial screening, to enable the identification of promising lead compounds. The rationale behind each experimental choice is thoroughly explained to empower researchers to adapt and expand upon these core methodologies.

Introduction: Rationale and Strategic Overview

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. The strategic modification of known chemical scaffolds is a time-honored and effective approach to generating new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. 2-Methyl-1-(2-nitrophenyl)propan-1-one presents an attractive starting point for such an endeavor. Its structure contains two privileged functional groups for chemical modification: a ketone and an aromatic nitro group.

The ketone moiety serves as a versatile handle for nucleophilic addition and condensation reactions, allowing for the introduction of significant structural diversity.[1][2][3] For instance, condensation with aromatic aldehydes via the Claisen-Schmidt reaction can generate chalcone-like structures, a class of compounds renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6][7]

The nitro group, while sometimes associated with toxicity, is also a critical pharmacophore in some approved drugs and a valuable synthetic precursor.[8][9] Its strong electron-withdrawing nature significantly influences the molecule's electronic properties. More importantly, it can be selectively reduced to a primary amine, which opens up a vast landscape of subsequent derivatization possibilities, including amidation and sulfonylation, to probe the chemical space around the phenyl ring.[10] The resulting amino group is a common feature in many biologically active molecules, facilitating key interactions with biological targets.

This guide outlines a bifurcated strategy for derivatizing the parent compound, targeting these two key functional groups to generate a structurally diverse library of compounds for biological evaluation.

Synthetic Protocols: A Modular Approach

Safety Precaution: All synthetic procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 2.1: Selective Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step. A variety of reagents can accomplish this; however, chemoselectivity is paramount to avoid the simultaneous reduction of the ketone. While catalytic hydrogenation (e.g., H₂, Pd/C) can reduce both functional groups, milder chemical reducing agents are preferred for this selective transformation.[11] We present a robust method using iron powder in the presence of an electrolyte like ammonium chloride, which is cost-effective, environmentally benign, and highly selective.[10]

Objective: To synthesize 1-(2-aminophenyl)-2-methylpropan-1-one.

Materials:

-

2-Methyl-1-(2-nitrophenyl)propan-1-one

-

Iron powder (Fe), fine grade

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-Methyl-1-(2-nitrophenyl)propan-1-one (1.0 eq), ethanol (10 mL/mmol), and water (2.5 mL/mmol).

-

Addition of Reagents: Add iron powder (5.0 eq) and ammonium chloride (4.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 3:1 Hexanes:EtOAc). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification & Validation: The crude product, 1-(2-aminophenyl)-2-methylpropan-1-one, can be purified by column chromatography on silica gel if necessary. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2.2: Claisen-Schmidt Condensation to Form Chalcone Analogues

This protocol describes the base-catalyzed condensation of the ketone with an aromatic aldehyde to form an α,β-unsaturated ketone, a core structure in many biologically active chalcones.[2]

Objective: To synthesize (E)-1-(2-nitrophenyl)-2-methyl-3-phenylprop-2-en-1-one (example with benzaldehyde).

Materials:

-

2-Methyl-1-(2-nitrophenyl)propan-1-one

-

Benzaldehyde (or other substituted aromatic aldehydes)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (EtOH)

-

Ice bath, magnetic stirrer.

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 2-Methyl-1-(2-nitrophenyl)propan-1-one (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

-

Initiation: Cool the mixture in an ice bath. While stirring, slowly add an aqueous solution of NaOH (2.0 eq) dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.

-

Work-up:

-

Pour the reaction mixture into a beaker of cold water.

-

If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

-

If no solid forms, neutralize the mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

-

-

Purification & Validation: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone analogue. Confirm the structure and purity by NMR and mass spectrometry.

Protocol 2.3: Reductive Amination of the Ketone

This one-pot procedure converts the ketone directly into a secondary amine, providing a different vector for structural diversification compared to the nitro group reduction. Sodium cyanoborohydride is a suitable reducing agent as it is selective for the protonated iminium ion intermediate and will not readily reduce the ketone or the nitro group under these conditions.[12][13]

Objective: To synthesize N-benzyl-1-(2-nitrophenyl)-2-methylpropan-1-amine (example with benzylamine).

Materials:

-

2-Methyl-1-(2-nitrophenyl)propan-1-one

-

Benzylamine (or other primary amines)

-

Sodium cyanoborohydride (NaBH₃CN) - Caution: Highly toxic!

-

Methanol (MeOH)

-

Acetic acid (glacial)

-

Dichloromethane (DCM)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Methyl-1-(2-nitrophenyl)propan-1-one (1.0 eq) and benzylamine (1.2 eq) in methanol.

-

Iminium Formation: Add a few drops of glacial acetic acid to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1 hour.

-

Reduction: In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in methanol. Slowly add this solution to the reaction mixture. Caution: Gas evolution (HCN) may occur if the solution is too acidic. Ensure the pH remains between 6 and 7.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Work-up:

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification & Validation: Purify the crude product by column chromatography on silica gel. Confirm the structure and purity by NMR and mass spectrometry.

| Derivative Class | Synthetic Route | Key Reagents | Target Functional Group | Expected Product Scaffold |

| Aromatic Amines | Protocol 2.1 | Fe, NH₄Cl | Nitro Group | 1-(2-aminophenyl)-2-methylpropan-1-one |

| Chalcones | Protocol 2.2 | Ar-CHO, NaOH | Ketone | (E)-1-(2-nitrophenyl)-2-methyl-3-arylprop-2-en-1-one |

| Secondary Amines | Protocol 2.3 | R-NH₂, NaBH₃CN | Ketone | N-alkyl/aryl-1-(2-nitrophenyl)-2-methylpropan-1-amine |

Biological Screening Protocols

The following protocols provide a baseline for assessing the biological activity of the newly synthesized compound library. It is crucial to first determine the general toxicity of the compounds before proceeding to more specific functional assays.

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀) against human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates, multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader.

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from DMSO stocks. The final DMSO concentration in the well should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for "vehicle control" (DMSO only) and "untreated control".

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus log(concentration) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium. This protocol is based on CLSI guidelines.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)

Step-by-Step Procedure:

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in MHB. The typical concentration range is 0.125 to 128 µg/mL.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted bacterial inoculum to each well containing the test compound. The final volume in each well should be 100 µL.

-

Controls: Include a "growth control" well (bacteria in MHB, no compound) and a "sterility control" well (MHB only).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours in ambient air.

-

Data Acquisition: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance at 600 nm.

-

Validation: The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.

Conclusion and Future Directions

The methodologies presented here provide a robust and rational starting point for the synthesis and biological evaluation of a novel library of compounds derived from 2-Methyl-1-(2-nitrophenyl)propan-1-one. The modular nature of the synthetic protocols allows for the rapid generation of diverse structures by simply varying the aldehyde, amine, or acylating/sulfonylating agents used. Initial screening data from the cytotoxicity and antimicrobial assays will guide the selection of "hit" compounds. These hits can then form the basis for further lead optimization, involving more extensive Structure-Activity Relationship (SAR) studies and evaluation in more complex biological models. This strategic approach, combining versatile chemistry with targeted biological screening, is a powerful engine for the discovery of new chemical probes and potential therapeutic leads.

References

-

Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. National Center for Biotechnology Information. [Link]

-

Pharmacological Importance of Chalcones-A Review Article. Research Journal of Pharmacy and Technology. [Link]

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. MDPI. [Link]

-

Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. ResearchGate. [Link]

-

Pharmacological potential of natural chalcones: a recent studies and future perspective. Frontiers in Pharmacology. [Link]

-

A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds. ACS Publications. [Link]

-

How can an aromatic ketone be reduced in the presence of a nitro group?. Chemistry Stack Exchange. [Link]

-

Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. PubMed. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. YouTube. [Link]

-

Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. ACS Publications. [Link]

-

Synthesis and reactions of ketones and aldehydes. OrgoSolver. [Link]

-

Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

-

Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. NC State University Libraries. [Link]

-

A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. National Center for Biotechnology Information. [Link]

-

Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB 1 receptor positive allosteric modulators (PAMs). Morressier. [Link]

-

A study of aromatic nitro compounds for the selection of candidates for carcinogen bioassay. Semantic Scholar. [Link]

-

In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. [Link]

-

Nitroaromatics and Explosives. Microbial Insights. [Link]

-

On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. PubMed. [Link]

-

Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]

-

Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]

-

Photoinduced rearrangement of α-(2-nitrophenyl)ketones. RSC Publishing. [Link]

- Synthesis of nitro-2 methyl-2 propanol-1.

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Center for Biotechnology Information. [Link]

-

Various synthetic routes for the synthesis of amine 1 Comparison of the.... ResearchGate. [Link]

- Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one.

-

On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. ResearchGate. [Link]

-

Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. National Center for Biotechnology Information. [Link]

-

Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

- Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.

-

Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. MDPI. [Link]

-

2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one. National Institutes of Health. [Link]

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. jackwestin.com [jackwestin.com]

- 3. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjpn.org [rjpn.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB<sub>1</sub> receptor positive allosteric modulators (PAMs) [morressier.com]

- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. echemi.com [echemi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 2-Methyl-1-(2-nitrophenyl)propan-1-one

Welcome to the Technical Support Center for the chromatographic purification of 2-Methyl-1-(2-nitrophenyl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this valuable synthetic intermediate. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity product consistently.

Introduction to the Purification Challenge

2-Methyl-1-(2-nitrophenyl)propan-1-one is an aromatic ketone containing a sterically hindered ortho-nitro group. This substitution pattern can influence its chromatographic behavior and present unique purification challenges. The primary method for its synthesis is often a Friedel-Crafts acylation of 2-nitrotoluene with isobutyryl chloride. This reaction can lead to a crude mixture containing unreacted starting materials, isomeric byproducts (such as the para-substituted isomer), and other process-related impurities. Effective purification is therefore critical to obtain material of suitable quality for subsequent synthetic steps.

This guide will focus on normal-phase flash column chromatography using silica gel, a widely adopted and scalable purification technique in organic synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic purification of 2-Methyl-1-(2-nitrophenyl)propan-1-one.

Question 1: Why is there poor separation between my desired product and an impurity, as seen on the TLC plate?

Answer:

Poor separation, indicated by overlapping or very close spots on a Thin Layer Chromatography (TLC) plate, is a common issue. The primary cause is an inappropriate mobile phase polarity. For 2-Methyl-1-(2-nitrophenyl)propan-1-one, which is a moderately polar compound, finding the optimal balance of a non-polar and a polar solvent is key.

Causality & Solution:

-

Incorrect Solvent System: If the Rf (retention factor) values of your product and the impurity are both very high (e.g., > 0.8), your eluent is too polar. Conversely, if they are both very low (e.g., < 0.1), the eluent is not polar enough.

-

Troubleshooting Steps:

-

Systematic Solvent Screening: Begin with a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.[1]

-

Start with a Low Polarity Mixture: A good starting point is a 95:5 or 90:10 mixture of hexanes:ethyl acetate.

-

Gradual Polarity Increase: If the spots remain at the baseline, incrementally increase the proportion of the polar solvent (e.g., to 85:15, 80:20).

-

Target Rf: Aim for an Rf value of approximately 0.2-0.4 for your target compound on the TLC plate, as this generally provides the best separation in column chromatography.[1]

-

Alternative Solvents: If a simple binary mixture does not provide adequate separation, consider adding a small percentage of a third solvent. For instance, a small amount of methanol in a dichloromethane/hexane mixture can sometimes improve the resolution of polar compounds. However, be cautious as this can also lead to streaking.

-

Question 2: My product is coming off the column, but the peaks are tailing significantly. What causes this and how can I fix it?

Answer:

Peak tailing, where the back end of a chromatographic peak is drawn out, can lead to poor resolution and contamination of fractions. For aromatic nitro compounds, this can be caused by several factors.

Causality & Solution:

-

Secondary Interactions: The nitro group and the ketone carbonyl can engage in secondary interactions (e.g., dipole-dipole) with active sites (silanol groups) on the silica gel. This causes some molecules to be retained longer, leading to tailing.

-

Column Overloading: Applying too much crude material to the column can saturate the stationary phase, resulting in poor peak shape.

-

Troubleshooting Steps:

-

Mobile Phase Modification: Adding a small amount of a polar modifier to your eluent can help to block the active sites on the silica gel. For a neutral compound like this, adding a small percentage (0.1-1%) of an alcohol like isopropanol to your mobile phase can sometimes mitigate tailing.

-

Reduce Sample Load: As a rule of thumb, for flash chromatography, the amount of crude material should be about 1-10% of the mass of the silica gel. If you are observing tailing, try reducing the amount of sample loaded onto the column.

-

Dry Loading: If you are wet-loading your sample (dissolving it in the mobile phase), the solvent volume should be minimal. A large volume of a strong solvent can cause band broadening and tailing. Consider dry loading: dissolve your crude product in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the column.[2]

-

Question 3: I'm having trouble separating the ortho- and para-isomers of 2-Methyl-1-(nitrophenyl)propan-1-one. What strategy should I employ?

Answer:

Separating constitutional isomers can be challenging due to their similar polarities.[3] However, even small differences in their interaction with the stationary phase can be exploited. The ortho-nitro group in your target compound introduces steric hindrance around the ketone, which can influence its interaction with the silica gel compared to the less hindered para-isomer.

Causality & Solution:

-

Subtle Polarity Differences: While both isomers have the same functional groups, the spatial arrangement affects their overall dipole moment and ability to interact with the stationary phase. The para-isomer is generally more polar and will likely have a lower Rf value than the ortho-isomer.

-

Troubleshooting Steps:

-

Fine-Tune the Mobile Phase: Use a very shallow gradient or an isocratic elution with a low polarity mobile phase that gives a low Rf for both isomers on TLC (e.g., Rf < 0.2). This will maximize the interaction with the stationary phase and improve the chances of separation.

-

High-Resolution Stationary Phase: Using a silica gel with a smaller particle size (e.g., 40-63 µm) can provide higher resolution, although it will result in higher backpressure.

-

Consider a Different Stationary Phase: If silica gel is not effective, you could explore other stationary phases like alumina (which has different selectivity) or a bonded-phase silica (e.g., diol or cyano).

-

Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a normal-phase column may be necessary to achieve baseline separation.[3]

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of crude 2-Methyl-1-(2-nitrophenyl)propan-1-one?

A good starting point for TLC analysis is a mixture of a non-polar and a moderately polar solvent. We recommend beginning with an 80:20 mixture of Hexanes:Ethyl Acetate. This should provide a good initial indication of the polarity of your compound and its impurities. Adjust the ratio based on the initial TLC result to achieve an Rf of 0.2-0.4 for the desired product.[1]

Q2: How do I visualize the spots on the TLC plate?

2-Methyl-1-(2-nitrophenyl)propan-1-one contains a chromophore (the nitrophenyl group) and should be visible under a UV lamp at 254 nm. The spots will appear as dark purple or blue areas on the fluorescent green TLC plate. For a more permanent record, you can circle the spots with a pencil while they are under the UV light. Additionally, staining with a potassium permanganate solution can be used as a general stain for organic compounds.

Q3: What are the likely impurities I should be looking for in my crude product?

The impurities will largely depend on the synthetic route. Assuming a Friedel-Crafts acylation of 2-nitrotoluene with isobutyryl chloride, you should look for:

-

Unreacted 2-nitrotoluene: This is less polar than the product and will have a higher Rf.

-

Para-isomer (2-Methyl-1-(4-nitrophenyl)propan-1-one): This is a common byproduct due to electronic activation at the para position. It will likely have a slightly lower Rf than your ortho-product due to being more polar.

-

Poly-acylated products: While less common due to the deactivating effect of the first acylation, it's a possibility. These will be more polar and have a lower Rf.

-

Starting acylating agent or its hydrolysis product (isobutyric acid): Isobutyric acid is quite polar and will likely remain at the baseline of the TLC plate in a standard hexane/ethyl acetate system.

Q4: Can I use a gradient elution for the flash chromatography?

Yes, a gradient elution is often very effective. You can start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) to elute the non-polar impurities, and then gradually increase the polarity to elute your product, followed by a further increase to wash out any highly polar impurities. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexanes over 10-15 column volumes.

Experimental Protocol: Flash Chromatography Purification

This is a general protocol that should be optimized based on your specific crude mixture and TLC analysis.

1. Preparation:

-

TLC Analysis: Determine the optimal solvent system that gives an Rf of 0.2-0.4 for the product.

-

Column Selection: Choose a column size appropriate for the amount of crude material. A general guideline is a 40:1 to 100:1 ratio of silica gel weight to crude product weight.

-

Mobile Phase Preparation: Prepare a sufficient volume of the starting eluent and the final, more polar eluent for your gradient.

2. Column Packing:

-

Slurry Packing: In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase.

-

Pouring the Slurry: Pour the slurry into the column in a single, continuous motion to avoid air bubbles.

-

Settling the Bed: Gently tap the side of the column to ensure an even and compact bed. Drain the excess solvent until it is just level with the top of the silica.

3. Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

-

Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the silica bed, being careful not to disturb the surface.

4. Elution and Fraction Collection:

-

Initiate Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or air) to begin the flow.

-

Gradient (if applicable): Start with the low-polarity eluent. After the non-polar impurities have eluted, gradually increase the proportion of the more polar solvent.

-

Collect Fractions: Collect fractions in test tubes or vials. Monitor the elution by TLC to identify the fractions containing your pure product.

5. Product Isolation:

-

Combine Pure Fractions: Based on the TLC analysis of the collected fractions, combine those that contain only the pure product.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 2-Methyl-1-(2-nitrophenyl)propan-1-one.

Data Presentation

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective, and provides good resolution for moderately polar compounds. |

| Initial TLC Solvent System | 80:20 Hexanes:Ethyl Acetate | A good starting point to assess the polarity of the mixture. |

| Target Rf for Column | 0.2 - 0.4 | Optimizes separation and elution time.[1] |

| Sample Loading Ratio | 1:40 to 1:100 (Crude:Silica) | Prevents column overloading and ensures good peak shape. |

| Elution Mode | Isocratic or Gradient | Gradient is often more efficient for separating compounds with a wide range of polarities. |

Visualizations

Troubleshooting Workflow

Caption: A workflow for troubleshooting the purification of 2-Methyl-1-(2-nitrophenyl)propan-1-one.

References

-

University of Rochester. Chromatography: How to Run a Flash Column. Department of Chemistry. Available at: [Link]

-

University of Rochester. Troubleshooting Flash Column Chromatography. Department of Chemistry. Available at: [Link]

-

Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]

-

Zakarian Group. How to do Flash Column Chromatography in 15 Minutes. University of California, Santa Barbara. Available at: [Link]

-

Phenomenex. (2026). Troubleshooting Guide. Available at: [Link]

-

Agilent. 5890 Chromatographic Troubleshooting Peak Shape Problem. Available at: [Link]

-

MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

-

UKEssays. (2017). Synthesis and Purification of Nitrophenols. Available at: [Link]

-

Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Available at: [Link]

-

ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]

Sources

optimizing reaction conditions for the nitration of 2-methyl-1-phenylpropan-1-one

Welcome to the technical support center for the nitration of 2-methyl-1-phenylpropan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to perform this specific electrophilic aromatic substitution. Here, we move beyond basic protocols to address the nuances of this reaction, offering field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the reaction's mechanism, expected outcomes, and core principles.

Q1: What is the primary mechanism for the nitration of 2-methyl-1-phenylpropan-1-one?

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] The core process involves three key steps:

-